N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide
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Overview
Description
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” is a synthetic organic compound that belongs to the class of azetidinones and quinoline derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, combining an azetidinone ring with a quinoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a nucleophilic substitution reaction, where the azetidinone intermediate reacts with a quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or azetidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-4-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-2-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-6-yl)acetamide
Uniqueness
The uniqueness of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” lies in its specific structural combination of an azetidinone ring and a quinoline moiety at the 3-position. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-quinolin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(11-14-10-15-6-4-5-9-17(15)21-12-14)22-18-13-23(20(18)25)16-7-2-1-3-8-16/h1-10,12,18H,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUQCDLSSMOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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